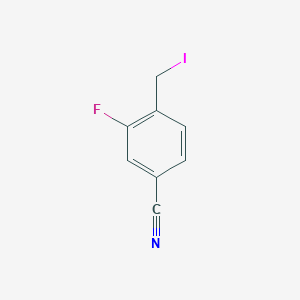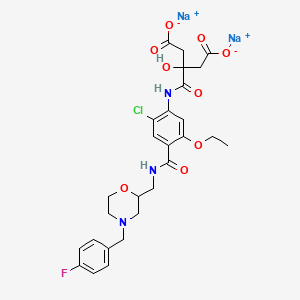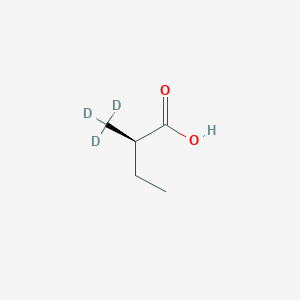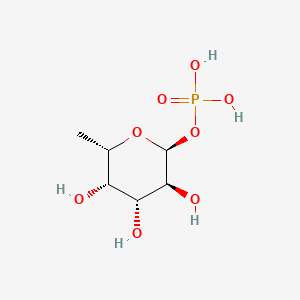
3-Fluoro-4-(iodomethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(iodomethyl)benzonitrile is an aromatic organic compound with the molecular formula C8H5FIN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and an iodomethyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(iodomethyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzonitrile.
Halogenation: The introduction of the iodomethyl group can be achieved through halogenation reactions. One common method involves the use of iodomethane (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-(iodomethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or acids, and reduction to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution Products: Depending on the nucleophile, products like azides, thiocyanates, or amines.
Oxidation Products: Alcohols, aldehydes, or carboxylic acids.
Reduction Products: Hydrocarbons or partially reduced intermediates.
Applications De Recherche Scientifique
3-Fluoro-4-(iodomethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(iodomethyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The fluorine atom and iodomethyl group influence the electron density on the benzene ring, making it more susceptible to nucleophilic substitution reactions. The compound can interact with various molecular targets, depending on the nature of the substituents introduced during reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methylbenzonitrile: Similar structure but with a methyl group instead of an iodomethyl group.
3-Fluoro-4-hydroxybenzonitrile: Contains a hydroxyl group instead of an iodomethyl group.
3-Fluoro-4-methoxybenzonitrile: Features a methoxy group instead of an iodomethyl group.
Uniqueness
3-Fluoro-4-(iodomethyl)benzonitrile is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to other similar compounds
Propriétés
Formule moléculaire |
C8H5FIN |
|---|---|
Poids moléculaire |
261.03 g/mol |
Nom IUPAC |
3-fluoro-4-(iodomethyl)benzonitrile |
InChI |
InChI=1S/C8H5FIN/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3H,4H2 |
Clé InChI |
GKGUQAGTPAMSFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)F)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13850285.png)
![tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B13850287.png)


![trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate](/img/structure/B13850295.png)
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)
![10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13850325.png)



![2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide](/img/structure/B13850340.png)

![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)
